2-Chloro-5-(3-methoxyphenyl)-1-pentene
Overview
Description
2-Chloro-5-(3-methoxyphenyl)-1-pentene is an organic compound that belongs to the class of alkenes It features a chloro substituent at the second position and a methoxyphenyl group at the fifth position of the pentene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-methoxyphenyl)-1-pentene can be achieved through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method typically employs a boronic acid derivative of 3-methoxyphenyl and a suitable chloroalkene under mild conditions . The reaction is carried out in the presence of a palladium catalyst, a base, and a solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize similar catalytic systems as in laboratory synthesis but are optimized for higher yields and efficiency. The choice of solvents, catalysts, and reaction conditions is tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3-methoxyphenyl)-1-pentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols using oxidizing agents like m-chloroperbenzoic acid or osmium tetroxide.
Reduction: Reduction reactions can convert the alkene to an alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide, and various nucleophiles.
Major Products
Oxidation: Epoxides, alcohols.
Reduction: Alkanes.
Substitution: Amines, thiols, ethers.
Scientific Research Applications
2-Chloro-5-(3-methoxyphenyl)-1-pentene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3-methoxyphenyl)-1-pentene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(3-methoxyphenyl)-1-butene
- 2-Chloro-5-(3-methoxyphenyl)-1-hexene
- 2-Chloro-5-(3-methoxyphenyl)-1-propene
Uniqueness
2-Chloro-5-(3-methoxyphenyl)-1-pentene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in synthesis and research.
Properties
IUPAC Name |
1-(4-chloropent-4-enyl)-3-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-10(13)5-3-6-11-7-4-8-12(9-11)14-2/h4,7-9H,1,3,5-6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEZKVQFLRGYIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCCC(=C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701247587 | |
Record name | Benzene, 1-(4-chloro-4-penten-1-yl)-3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701247587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1143461-63-5 | |
Record name | Benzene, 1-(4-chloro-4-penten-1-yl)-3-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1143461-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-(4-chloro-4-penten-1-yl)-3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701247587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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